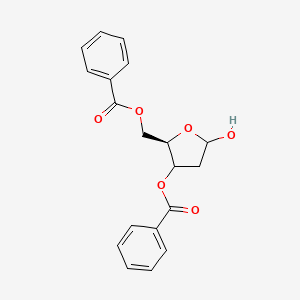

2-Deoxy-3,5-di-O-benzoylribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Deoxy-3,5-di-O-benzoylribofuranose is a compound based on ribose, with two hydroxyl groups replaced by two benzoyl groups . It is a solid crystalline substance that is soluble in some organic solvents such as chloroform, ethanol, and dichloromethane . It serves as an important synthetic intermediate in organic synthesis . This compound is a pivotal molecule in the realm of biomedicine, emerging as an indispensable ingredient for constructing nucleotide analogues, encompassing antiviral remedies and anticancer compounds .

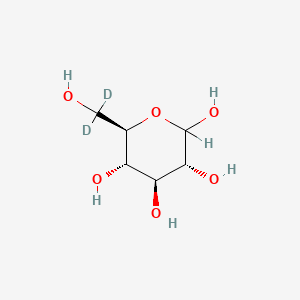

Molecular Structure Analysis

The molecular formula of 2-Deoxy-3,5-di-O-benzoylribofuranose is C19H18O6 . Its molecular weight is 342.3 g/mol . The IUPAC name is [(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass are 342.11033829 g/mol .Physical And Chemical Properties Analysis

2-Deoxy-3,5-di-O-benzoylribofuranose is a solid crystalline substance . It is soluble in some organic solvents such as chloroform, ethanol, and dichloromethane . The compound has a molecular weight of 342.3 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass are 342.11033829 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogs

One major application of 2-Deoxy-3,5-di-O-benzoylribofuranose is in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, it has been used in the synthesis of purine 2′-deoxy-2′-fluoro-ribonucleosides, which exhibited cytotoxic properties against various cell lines, indicating potential for cancer therapy (Thomas et al., 1994). Another example is the stereoselective synthesis of alkynyl C-2-deoxy-beta-D-ribofuranosides, which serve as versatile building blocks for nonnatural C-nucleosides, further expanding the scope of nucleoside analogs in therapeutic applications (Takase et al., 2003).

Intermediates in Nucleoside Synthesis

This compound also plays a role as an intermediate in the synthesis of various nucleoside derivatives. For example, the synthesis of 2-Deoxy-4-thio-D-ribofuranose and its analogs from L-Arabinose, involving 2-Deoxy-3,5-di-O-benzoylribofuranose as a key intermediate, showcases the compound's utility in creating thionucleosides, which are important in the study of nucleic acid structures and functions (Ait et al., 1995).

Role in Antiviral Research

In antiviral research, 2-Deoxy-3,5-di-O-benzoylribofuranose derivatives have been utilized to synthesize nucleoside analogs with potential antiviral properties. For instance, the synthesis of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases, using this compound as a precursor, led to the identification of compounds with significant antiviral activity (Mikhailopulo et al., 1991).

Contribution to Carbohydrate Chemistry

Beyond nucleoside analog synthesis, 2-Deoxy-3,5-di-O-benzoylribofuranose contributes to the broader field of carbohydrate chemistry, enabling the synthesis of complex sugar derivatives and providing insights into carbohydrate-based drug design. For example, its role in synthesizing 2-deoxy-3,5-di-O-benzoyl-2,2-difluoro-D-ribose demonstrates its utility in creating fluorinated sugar analogs, which are valuable in medicinal chemistry and drug development (Fernandez et al., 1998).

Propiedades

IUPAC Name |

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-AQFXKWCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747486 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-3,5-di-O-benzoylribofuranose | |

CAS RN |

112137-63-0 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)